molecular formula C25H21F3O6 B3115198 (3AR,4R,5R,6AS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate CAS No. 208111-98-2

(3AR,4R,5R,6AS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B3115198
CAS No.: 208111-98-2
M. Wt: 474.4 g/mol
InChI Key: DUYJYOSVZGLADH-XYSDSJPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3aR,4R,5R,6aS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS: 208111-98-2) is a cyclopenta[b]furan derivative featuring:

  • Core structure: A bicyclic hexahydro-2H-cyclopenta[b]furan-2-one scaffold.
  • Substituents: A benzoyloxy group at position 3. An (E)-configured butenyl chain at position 4, terminating in a 3-(trifluoromethyl)phenoxy moiety.
  • Molecular formula: C25H21O6F3 (MW: 474.43) .

This compound is structurally related to prostaglandin intermediates, with modifications designed to enhance metabolic stability and target specificity. The trifluoromethyl group increases lipophilicity and resistance to enzymatic degradation compared to non-fluorinated analogues .

Properties

IUPAC Name

[(3aR,4R,5R,6aS)-2-oxo-4-[(E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3O6/c26-25(27,28)16-7-4-8-18(11-16)32-14-17(29)9-10-19-20-12-23(30)33-22(20)13-21(19)34-24(31)15-5-2-1-3-6-15/h1-11,19-22H,12-14H2/b10-9+/t19-,20-,21-,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUYJYOSVZGLADH-XYSDSJPHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,4R,5R,6AS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves several steps, starting from readily available starting materials. The key steps typically include:

    Formation of the cyclopentafuran ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the trifluoromethyl phenoxy group: This step often involves a nucleophilic substitution reaction where a trifluoromethyl phenol reacts with an appropriate electrophile.

    Formation of the enone moiety: This can be accomplished through an aldol condensation reaction.

    Final esterification: The benzoate ester is introduced through an esterification reaction using benzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3AR,4R,5R,6AS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a valuable feature in drug design.

Organic Synthesis

Due to its unique functional groups and stereochemistry, this compound can serve as a versatile intermediate in organic synthesis. It can be utilized in the preparation of other complex molecules through various chemical reactions such as:

  • Coupling reactions
  • Functionalization of aromatic systems

These reactions are crucial for synthesizing biologically active compounds and materials.

Material Science

The compound's potential as a polymer precursor or additive can be explored due to its structural features. Its ability to form stable bonds may lead to the development of new materials with enhanced properties for applications in coatings, adhesives, or composites.

Case Study 1: Drug Development

A study focused on the synthesis of derivatives of this compound demonstrated its efficacy as a potential anti-inflammatory agent. The derivatives exhibited significant inhibition of inflammatory markers in vitro, indicating a promising direction for further development into therapeutic agents.

Case Study 2: Organic Synthesis Pathways

Research has shown that the compound can be effectively used as a starting material for synthesizing various heterocyclic compounds through cyclization reactions. This versatility highlights its importance in synthetic organic chemistry.

Mechanism of Action

The mechanism by which (3AR,4R,5R,6AS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The table below highlights key structural differences and similarities with related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound (208111-98-2) C25H21O6F3 474.43 3-(Trifluoromethyl)phenoxy, benzoyloxy Enhanced lipophilicity and metabolic stability due to CF3 group.
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxo-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate (55076-60-3) C25H24O5 404.45 Phenylpentenyl, benzoyloxy Lacks fluorine; shorter chain with phenyl group.
(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate (40834-86-4) C22H26O5 370.44 Octenyl chain, benzoyloxy Longer aliphatic chain; increased flexibility.
(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (209861-00-7) C24H22F2O5 428.43 3,3-Difluorophenoxy, benzoyloxy Dual fluorine atoms; potential altered electronic properties.
(3aR,4S,5R,6aS)-5-Benzyloxy-4-hydroxymethyl-hexahydro-cyclopenta[b]furan-2-one (N/A) C16H18O4 274.27 Benzyloxy, hydroxymethyl Polar hydroxymethyl group; reduced lipophilicity.

Biological Activity

The compound (3AR,4R,5R,6AS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS No. 51638-91-6) is a complex organic molecule with potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H22O6
  • Molecular Weight : 406.43 g/mol
  • Structure : The compound contains a cyclopentafuran core, a benzoate moiety, and a trifluoromethyl-substituted phenoxy group.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, studies have shown that derivatives containing trifluoromethyl groups enhance biological activity due to their electronic characteristics, which improve binding affinity to target proteins.

  • Cell Line Studies :
    • Compounds structurally related to the target compound were tested against various cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate).
    • Notably, some derivatives demonstrated IC50 values lower than that of Doxorubicin, a standard chemotherapy drug. For example:
      • Compound A: IC50 = 22.4 μM against PACA2
      • Compound B: IC50 = 44.4 μM against PACA2
      • Doxorubicin: IC50 = 52.1 μM against PACA2 .
  • Mechanism of Action :
    • Molecular docking studies suggest that these compounds inhibit key proteins involved in cancer progression, such as EGFR, KRAS, and TP53. This inhibition is linked to the down-regulation of genes associated with tumor growth and survival .

Antibacterial Activity

The presence of the trifluoromethyl group has been noted to enhance antibacterial properties in similar compounds. In vitro studies have shown:

  • Minimum Inhibitory Concentrations (MICs) for related compounds against various bacterial strains:
    • Bacillus mycoides: MIC = 4.88 µg/mL for the most active compound.
    • Escherichia coli and Candida albicans also showed susceptibility to these derivatives .

Study 1: Trifluoromethyl Substituents in Anticancer Agents

A study published in 2023 explored the impact of trifluoromethyl substituents on the biological activity of urea derivatives. The findings indicated that these substituents significantly increased potency through enhanced binding interactions with target proteins involved in cancer pathways .

Study 2: Structure-Activity Relationship (SAR)

A series of analogs based on the core structure of the target compound were synthesized and evaluated for biological activity. The SAR analysis revealed that modifications at specific positions on the phenoxy ring could lead to improved anticancer efficacy and selectivity .

Summary Table of Biological Activities

Activity TypeCompoundCell Line/PathogenIC50/MIC ValueReference
AnticancerCompound APACA222.4 μM
AnticancerCompound BPACA244.4 μM
AntibacterialActive CompoundB. mycoides4.88 µg/mL

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and what methodologies are reported?

  • Methodology : Synthesis involves multi-step organic reactions, including esterification and stereoselective ene reactions. For example, cascade [3,3]-sigmatropic rearrangements have been employed to construct the cyclopenta[b]furan core (). Use anhydrous conditions (e.g., THF with NaH) and protect reactive hydroxyl groups with benzyl or benzoate moieties to prevent side reactions (). Monitor reaction progress via TLC and purify intermediates using column chromatography with gradients of ethyl acetate/hexane.
  • Critical Parameters : Temperature control (0°C to room temperature), inert atmosphere (N₂/Ar), and stoichiometric ratios of reagents (e.g., NaH for deprotonation) are essential to avoid byproducts .

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Assign stereochemistry using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, focusing on coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for trans double bonds) and NOE correlations for spatial proximity of substituents ().
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., expected C31H27F3O7\text{C}_{31}\text{H}_{27}\text{F}_3\text{O}_7, exact mass 592.16) and fragmentation patterns ().
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtained ( ).

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage Protocol : Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis of the ester and enone groups. Avoid exposure to moisture and light, as the trifluoromethylphenoxy moiety may degrade under UV ().

Advanced Research Questions

Q. How can enantiomeric purity be assessed, and what challenges arise due to stereochemical complexity?

  • Methodology :

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) mobile phase to separate enantiomers. Compare retention times with synthetic standards ().
  • Circular Dichroism (CD) : Correlate CD spectra with computational models (e.g., DFT) to confirm the (3aR,4R,5R,6aS) configuration ().
    • Challenges : Overlapping signals in NMR and similar polarities in HPLC require orthogonal validation methods .

Q. What reaction mechanisms govern the stereoselective formation of the cyclopenta[b]furan core?

  • Proposed Mechanism : The core forms via a [3,3]-sigmatropic rearrangement followed by aromatization. Density functional theory (DFT) calculations suggest a chair-like transition state stabilizes the E-configured ene intermediate (). Experimental validation using deuterium labeling can track hydrogen migration during rearrangement .

Q. How can researchers resolve contradictions in reported synthetic yields across studies?

  • Root Cause Analysis :

  • Purity of Starting Materials : Trace moisture in reagents (e.g., NaH) may reduce yields. Use Karl Fischer titration to quantify water content ().
  • Optimization Strategies : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for hydrogenation). Compare yields under varying conditions ( vs. 21).

Q. What methodologies are recommended for assessing toxicity in the absence of existing ecotoxicological data?

  • Proposed Workflow :

  • In Vitro Assays : Test cytotoxicity in HepG2 cells using MTT assays (IC₅₀ determination).
  • Genotoxicity : Ames test for mutagenicity and Comet assay for DNA damage.
  • Environmental Risk : Use Daphnia magna acute toxicity tests (OECD 202) to estimate LC₅₀ ( ).

Q. Are there alternative synthetic routes to avoid unstable intermediates?

  • Alternative Pathways :

  • Microwave-Assisted Synthesis : Reduce reaction time for oxidation steps (e.g., converting alcohols to ketones) to minimize degradation.
  • Flow Chemistry : Continuous flow systems improve control over exothermic reactions (e.g., ozonolysis of the ene group) ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3AR,4R,5R,6AS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate
Reactant of Route 2
(3AR,4R,5R,6AS)-2-oxo-4-((E)-3-oxo-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.